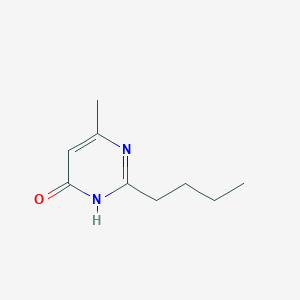
2-butyl-6-methylpyrimidin-4(3H)-one
描述
2-butyl-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-6-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of isobutyraldehyde with methanol and hydrochloric acid to form an imine ether hydrochloride. This intermediate then reacts with ammonia to form isobutyramide, which subsequently undergoes cyclization with ethyl acetoacetate in the presence of sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process.
化学反应分析
Types of Reactions
2-butyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into different pyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.
科学研究应用
2-butyl-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of nucleotides and nucleosides.
Medicine: This compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of 2-butyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the derivatives used .
相似化合物的比较
Similar Compounds
Ethirimol: An aminopyrimidine that is structurally similar but carries ethyl and butyl substituents at different positions.
2-Isopropyl-6-methyl-4-pyrimidinol: Another pyrimidine derivative with similar chemical properties.
Uniqueness
2-butyl-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and methyl groups at the 2 and 6 positions, respectively, influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
90565-51-8 |
|---|---|
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC 名称 |
2-butyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O/c1-3-4-5-8-10-7(2)6-9(12)11-8/h6H,3-5H2,1-2H3,(H,10,11,12) |
InChI 键 |
HEFURGIWSUMDFP-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC(=CC(=O)N1)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
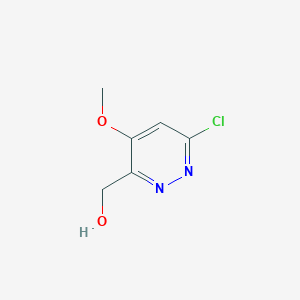
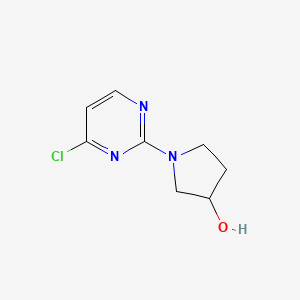
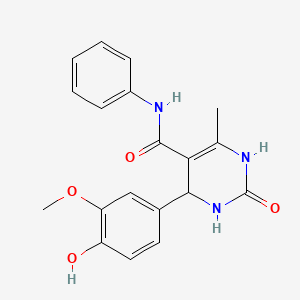


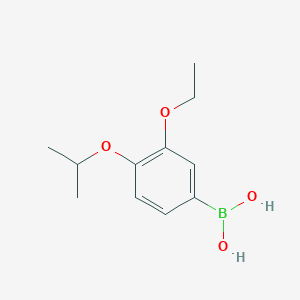
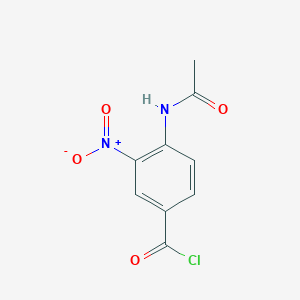
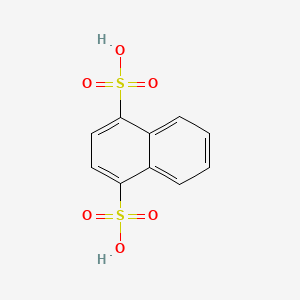
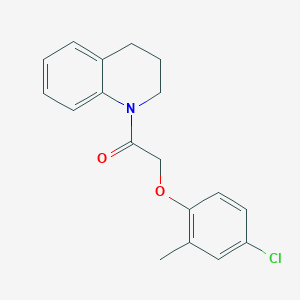
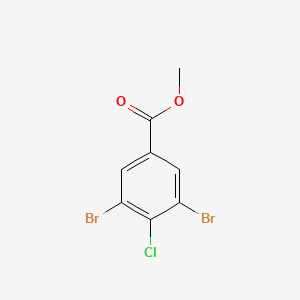
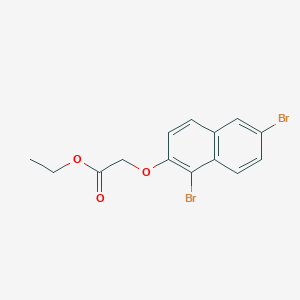
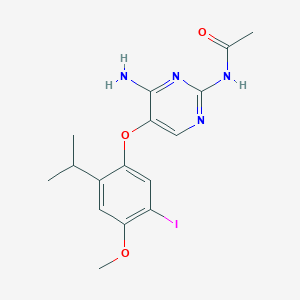
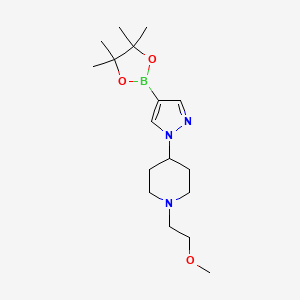
![8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8782789.png)
